4-fluoro-N-5-quinolinylbenzamide
Description
Contextualization within Contemporary Medicinal Chemistry Research
In modern medicinal chemistry, the focus often lies on the development of novel molecular entities that can interact with specific biological targets to modulate disease processes. The benzamide (B126) class of compounds, to which 4-fluoro-N-5-quinolinylbenzamide belongs, is recognized for its wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The inclusion of a fluorine atom can enhance a compound's metabolic stability and binding affinity to target proteins. ontosight.ai The quinoline (B57606) scaffold is also a well-established pharmacophore found in numerous therapeutic agents. The combination of these structural features in this compound places it firmly within the contemporary strategy of creating hybrid molecules with potential for enhanced efficacy and specificity.
Rationale for Comprehensive Investigation of this compound
The primary rationale for a thorough investigation of this compound stems from the established pharmacological importance of its constituent parts. The 4-fluorobenzamide (B1200420) core is a known structural motif in various biologically active compounds. Similarly, the quinoline ring system is a privileged scaffold in drug discovery. The specific linkage at the 5-position of the quinoline ring in this compound presents a unique spatial arrangement of these key components, which could lead to novel interactions with biological targets. Research into closely related isomers, such as 4-fluoro-N-(quinolin-8-yl)benzamide, suggests potential therapeutic applications, further justifying a detailed examination of the 5-quinolinyl isomer. ontosight.ai
Historical Perspective of Quinolinylbenzamide Scaffolds in Modern Drug Discovery
The quinolinylbenzamide scaffold has a significant history in modern drug discovery. Quinoline derivatives have been a cornerstone in the development of treatments for a variety of diseases. The incorporation of a benzamide group has been a strategic approach to modulate the properties of these molecules. For instance, derivatives of 4-[(quinolin-4-yl)amino]benzamide have been designed and synthesized as potential anti-influenza agents. nih.gov Furthermore, complex quinoline-containing benzamide derivatives have been patented as kinase inhibitors for cancer therapy, highlighting the therapeutic potential of this structural combination. google.com This historical success provides a strong foundation for the continued exploration of novel quinolinylbenzamide derivatives like this compound.
Overview of Key Research Objectives for this compound
While specific research on this compound is not extensively documented in publicly available literature, the key research objectives can be inferred from studies on analogous compounds. A primary objective would be the definitive synthesis and structural characterization of the compound. Following this, a comprehensive evaluation of its physicochemical properties would be essential. A crucial area of investigation would be the exploration of its biological activity, with a focus on areas where quinolinylbenzamides have previously shown promise, such as oncology and infectious diseases. Further studies would likely involve computational modeling to predict its interactions with various biological targets and to guide the design of more potent and selective derivatives. ontosight.ainih.gov
Compound Data
Below is a table of compounds mentioned in this article.
| Compound Name |
| This compound |
| 4-fluoro-N-(quinolin-8-yl)benzamide |
| 4-[(quinolin-4-yl)amino]benzamide |
| 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] nih.govCurrent time information in Bangalore, IN.hoffmanchemicals.comtriazin-2-yl]benzamide |
Physicochemical Properties of a Related Isomer
| Property | Value |
| CAS Registry Number | 159090-73-0 hoffmanchemicals.com |
| Molecular Formula | C16H11FN2O hoffmanchemicals.com |
| Molecular Weight | 266.28 g/mol hoffmanchemicals.com |
| Physical State | Solid hoffmanchemicals.com |
Properties
IUPAC Name |
4-fluoro-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNCSAQFZYAHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357809 | |
| Record name | ZINC00433456 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5479-39-0 | |
| Record name | ZINC00433456 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 Fluoro N 5 Quinolinylbenzamide
Advanced Synthetic Routes for 4-fluoro-N-5-quinolinylbenzamide
The construction of this compound is typically achieved through the formation of an amide bond between a 5-aminoquinoline (B19350) precursor and a 4-fluorobenzoyl derivative. The efficiency and viability of this route depend on the strategic selection of starting materials, reaction sequencing, and process optimization.
The principal synthetic pathway to this compound involves the acylation of 5-aminoquinoline with an activated form of 4-fluorobenzoic acid. A common and straightforward approach is the use of 4-fluorobenzoyl chloride as the acylating agent.
General Reaction Scheme: The reaction begins with commercially available 5-aminoquinoline and 4-fluorobenzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Step 1: Acylation. 5-aminoquinoline is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
Step 2: Base Addition. A non-nucleophilic base, for example, triethylamine (B128534) (TEA) or pyridine, is added to the solution.
Step 3: Acyl Chloride Addition. 4-fluorobenzoyl chloride is added dropwise, often at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity.
Step 4: Workup and Purification. Following the reaction, a standard aqueous workup is performed to remove the base hydrochloride and any unreacted acid chloride. The final product is then purified, typically through recrystallization or column chromatography.
Optimization of this sequence focuses on improving yield, purity, and process efficiency. Continuous flow synthesis offers a significant optimization over traditional batch processing. syrris.jp By immobilizing reagents or catalysts in packed columns, reactants can be pumped through a system that combines multiple synthetic steps into a single continuous operation, enhancing control, reproducibility, and scalability. syrris.jpchemrxiv.org This methodology reduces manual handling and allows for the rapid production of the target molecule. syrris.jp
Innovations in catalysis are central to modern synthetic efficiency. For the synthesis of this compound, advancements focus on the amide coupling step, which can be sluggish and require harsh conditions.
Peptide Coupling Reagents: Instead of using an acid chloride, the direct coupling of 4-fluorobenzoic acid with 5-aminoquinoline can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.
| Coupling Reagent | Description |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | A highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions. It is often used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). chemrxiv.org |
| CDI (1,1'-Carbonyldiimidazole) | A solid, easy-to-handle reagent that activates the carboxylic acid by forming an imidazolide (B1226674) intermediate. The byproducts are imidazole (B134444) and CO₂, which are easily removed. chemrxiv.org |
| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic coupling agent that activates the carboxylic acid. Its use can be complicated by the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
The choice of solvent and temperature also plays a critical role. While traditional methods may require prolonged heating, modern approaches often leverage specialized conditions to accelerate the reaction. nih.gov
The synthesis of this compound inherently requires precise regiochemical control to ensure the correct placement of both the fluorine atom and the amide linkage. The strategy relies on using starting materials where the regiochemistry is already established.
5-Aminoquinoline Synthesis: The synthesis of the 5-aminoquinoline precursor is critical. The Skraup synthesis or a Friedländer annulation can be employed, but these methods can produce mixtures of isomers. Therefore, modern syntheses often rely on precursors where the 5-position is selectively functionalized, for instance, through nitration of quinoline (B57606) followed by reduction, where the directing effects of the quinoline ring system guide the substitution pattern.
4-Fluorobenzoic Acid Synthesis: The 4-fluoro isomer of benzoic acid is the required starting material. Its synthesis involves electrophilic fluorination of benzene (B151609) derivatives or nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as 4-nitrobenzonitrile. The high electronegativity and specific reactivity of fluorine demand careful selection of fluorinating agents and reaction conditions to avoid side reactions and ensure high regioselectivity. elsevierpure.com
The challenge in synthesizing libraries of related compounds lies in developing robust methods that tolerate a wide range of functional groups on both the quinoline and benzoyl rings without losing regiochemical integrity. nih.gov
Parallel Synthesis and Library Generation Based on the this compound Scaffold
The this compound structure serves as a valuable scaffold for generating libraries of related compounds for chemical biology and drug discovery. nih.gov These libraries allow for the systematic exploration of structure-activity relationships (SAR). chemrxiv.org
Combinatorial chemistry enables the rapid synthesis of a large number of distinct but structurally related molecules. Using the this compound scaffold, two main approaches can be employed:
Parallel Synthesis: A core precursor, such as 4-fluorobenzoyl chloride, is reacted with a diverse set of substituted 5-aminoquinolines in separate reaction vessels. Alternatively, a single 5-aminoquinoline derivative can be reacted with a library of substituted benzoyl chlorides.
Assembly Line Synthesis: This advanced flow chemistry approach allows for the sequential addition of different building blocks in a continuous, automated process. chemrxiv.org A central scaffold can be passed through different reaction loops where various functional groups or side chains are introduced, enabling the multivectorial exploration of chemical space from a single run. chemrxiv.orgrsc.org
These methods allow for the creation of large, systematically organized libraries where, for example, the electronics and sterics of the quinoline ring are varied while the fluorobenzamide portion is held constant, and vice versa. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times and often improved product yields. researchgate.netudayton.edu
The synthesis of quinolinylbenzamides is particularly amenable to microwave assistance. The amide bond formation, which can take several hours under conventional heating, can often be completed in a matter of minutes at elevated temperatures and pressures in a sealed microwave reactor. frontiersin.orgresearchgate.net
Comparison of Conventional vs. Microwave-Assisted Synthesis:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days researchgate.net | 5–30 minutes researchgate.netudayton.edufrontiersin.org |
| Temperature | Dependent on solvent boiling point | Can reach temperatures far above solvent boiling point (sealed vessel) researchgate.net |
| Energy Transfer | Indirect (via vessel walls) | Direct dielectric heating of polar molecules/solvents nih.gov |
| Yield | Moderate to good | Often higher due to reduced side product formation udayton.edufrontiersin.org |
| Conditions | Often requires high-boiling, toxic solvents | Can enable reactions in greener solvents or even solvent-free conditions nih.govudayton.edu |
For instance, the Friedländer synthesis, a method for generating the quinoline core, which proceeds very slowly over days at room temperature, can be accomplished in just five minutes in excellent yield using microwave irradiation at 160 °C. researchgate.net Similarly, the nucleophilic ring-opening of oxazolones to form benzamides, a reaction that is difficult with conventional heating, proceeds efficiently under microwave conditions. researchgate.net This rapid and efficient methodology is highly suitable for the high-throughput generation of compound libraries based on the this compound scaffold.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is critical for reducing the environmental footprint of its production. This involves a holistic approach that considers all aspects of the chemical process, from starting materials to final product, with the goal of minimizing waste and energy consumption.
Solvent Selection and Minimization Strategies
The choice of solvent is a pivotal factor in the environmental impact of a synthetic process. Traditional solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), while effective for dissolving reactants and facilitating reactions, are associated with environmental and health concerns. Research into greener alternatives for the synthesis of benzamide (B126) derivatives has identified promising substitutes. mdpi.com
Strategies for solvent minimization in the synthesis of this compound would likely involve:
High-concentration reactions: Conducting reactions at higher molar concentrations to reduce the solvent volume per unit of product.
Solvent recycling: Implementing procedures to recover and reuse solvents, which can significantly decrease waste and operational costs.
Solventless reactions: Exploring the feasibility of solid-state or melt-phase reactions, which would eliminate the need for solvents altogether.
Below is a table comparing the properties of traditional and greener solvents relevant to benzamide synthesis.
| Solvent | Type | Key Considerations |
| Dimethylformamide (DMF) | Traditional | Effective solvent, but has reproductive toxicity concerns. |
| Dimethyl Sulfoxide (DMSO) | Traditional | High boiling point, can be difficult to remove, but effective. |
| 4-Formylomorpholine (4FM) | Greener Alternative | Meets criteria for environmental friendliness, promising replacement for DMF. mdpi.com |
| DMSO-water mixtures | Greener Alternative | Can be more environmentally friendly than pure organic solvents. mdpi.com |
Molecular Mechanisms of Action and Biological Interactions of 4 Fluoro N 5 Quinolinylbenzamide
Target Identification and Validation Strategies for 4-fluoro-N-5-quinolinylbenzamide
Identifying the specific molecular targets of a bioactive compound is a pivotal step in understanding its mechanism of action. Target deconvolution strategies are employed to move from an observed phenotypic effect to the identification of the protein or proteins responsible for that effect. While a range of sophisticated techniques are available for this purpose, specific studies applying these methods to this compound are not publicly documented.
Chemical proteomics is a powerful and unbiased approach to identify the protein targets of small molecules directly within a complex biological sample, such as a cell lysate or even in living cells. malvernpanalytical.commdpi.com This methodology preserves the native context of protein interactions, including post-translational modifications and complex formations, which are crucial for accurate target identification. nih.gov Techniques such as affinity chromatography, where a derivative of the compound of interest is immobilized on a solid support to "pull down" its binding partners, and activity-based protein profiling (ABPP), are central to these efforts. mdpi.com
Despite the robustness of these methods, a comprehensive proteomic analysis to deconvolve the specific molecular targets of this compound has not been reported in the available scientific literature. Such a study would be invaluable in uncovering its primary targets and any potential off-target interactions.
Genetic manipulation techniques, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, serve as complementary and often confirmatory approaches to target identification. By systematically knocking down or knocking out the expression of candidate target proteins identified through other means (like proteomics), researchers can assess whether the absence of a specific protein abrogates the biological effect of the compound. A positive result, where the cellular response to the compound is diminished or eliminated upon knockdown of a particular gene, provides strong evidence for a direct functional link.
Currently, there are no publicly available studies that have employed genetic manipulation or knockdown strategies to identify or validate the molecular targets of this compound.
Receptor Binding and Ligand-Target Interactions of this compound
Once a molecular target has been identified, the next critical step is to characterize the biophysical and biochemical nature of the interaction between the ligand (in this case, this compound) and its target protein. These studies provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the compound's potency and specificity.
Radioligand binding assays are a classic and highly sensitive method used to characterize ligand-receptor interactions. nih.gov In these assays, a radiolabeled version of a ligand is used to quantify its binding to a specific receptor or protein target. Competition binding assays, a common format, measure the ability of an unlabeled compound, such as this compound, to displace the radioligand from its target. This allows for the determination of the compound's binding affinity (Ki).
There is no information in the public domain regarding the use of radioligand binding assays to study the interaction of this compound with any specific target.
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that provides real-time data on the kinetics of molecular interactions. youtube.com It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. youtube.com By flowing the compound of interest over the chip, one can determine the association (kon) and dissociation (koff) rate constants of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. youtube.com This technique is invaluable for assessing binding specificity and mechanism. youtube.comnih.gov
Detailed kinetic and affinity data for the interaction of this compound with any biological target, as determined by SPR, are not currently available in published literature.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. malvernpanalytical.com This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov By understanding the thermodynamic drivers of binding, researchers can gain insights into the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the ligand-target interaction. nih.gov
As with the other techniques, there are no publicly accessible ITC studies that have characterized the thermodynamic profile of this compound binding to a molecular target.
Data Tables
Table 1: Proteomic Target Deconvolution of this compound
| Technique | Identified Targets | Cellular Context |
| Affinity Chromatography-Mass Spectrometry | Data not available | Data not available |
| Activity-Based Protein Profiling (ABPP) | Data not available | Data not available |
Table 2: Genetic Validation of this compound Targets
| Gene Knockdown/Out | Effect on Compound Activity | Validation Status |
| Data not available | Data not available | Data not available |
Table 3: Receptor Binding and Ligand-Target Interaction Parameters for this compound
| Assay Method | Target | Binding Affinity (Ki/KD) | Kinetic Parameters (kon/koff) | Thermodynamic Parameters (ΔH/ΔS) |
| Radioligand Binding Assay | Data not available | Data not available | Data not available | Not Applicable |
| Surface Plasmon Resonance (SPR) | Data not available | Data not available | Data not available | Not Applicable |
| Isothermal Titration Calorimetry (ITC) | Data not available | Data not available | Not Applicable | Data not available |
Enzymatic Inhibition and Activation Kinetics by this compound
The interaction of a small molecule like this compound with an enzyme is a critical area of study to understand its potential therapeutic effects. This involves determining its ability to inhibit or, less commonly, activate enzymatic activity.
Enzyme inhibition assays are fundamental in determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a primary metric derived from these assays. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates greater potency.
For a more precise measure of binding affinity that is independent of substrate concentration, the inhibition constant (Ki) is determined. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a crucial parameter for comparing the potency of different inhibitors. nih.gov
Illustrative Data Table for Enzyme Inhibition Parameters
Below is a hypothetical data table illustrating how inhibition data for this compound against a panel of enzymes might be presented.
| Enzyme Target | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Enzyme A | 5.2 | 2.1 | Competitive |
| Enzyme B | 15.8 | Not Determined | Non-competitive |
| Enzyme C | > 100 | Not Determined | No significant inhibition |
Note: The data in this table is purely illustrative to demonstrate a typical format and does not represent actual experimental results for this compound.
Kinetic studies are performed to understand how an inhibitor interacts with an enzyme and its substrate. By measuring reaction rates at varying concentrations of both the substrate and the inhibitor, the mechanism of inhibition can be determined. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. libretexts.orgyoutube.comlibretexts.org
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, changing its conformation and reducing its catalytic efficiency. This affects the enzyme whether the substrate is bound or not. youtube.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. libretexts.org
These mechanisms can be distinguished by analyzing Lineweaver-Burk plots, which graphically represent the enzyme kinetics. nih.gov The fluorine atom in this compound can influence its binding properties and, consequently, its mechanism of inhibition. uni.lu
Cellular Pathway Modulation by this compound
Beyond direct enzyme inhibition, a compound can exert its effects by modulating complex cellular pathways. Investigating these effects provides a broader understanding of its biological impact.
Signal transduction pathways are networks of proteins that transmit signals from the cell surface to intracellular targets, governing processes like cell growth, differentiation, and apoptosis. A compound like this compound could potentially modulate these pathways by inhibiting a key kinase or other signaling protein. Techniques such as Western blotting or phospho-protein arrays can be used to analyze the phosphorylation status of key signaling molecules (e.g., Akt, ERK, JNK) to determine which pathways are affected by the compound.
Transcriptomics involves the large-scale analysis of gene expression through techniques like microarray or RNA-sequencing. By treating cells with this compound and comparing their gene expression profile to untreated cells, researchers can identify which genes are up- or down-regulated. This can provide insights into the cellular processes affected by the compound and help to identify its mechanism of action and potential therapeutic targets.
Proteomics is the large-scale study of proteins, including their expression levels and post-translational modifications (PTMs). Techniques like mass spectrometry-based proteomics can be used to create a global profile of protein changes in response to treatment with a compound. This can reveal changes in the expression of proteins involved in specific pathways or cellular functions and can also identify direct protein targets of the compound through methods like chemical proteomics. nih.gov
Illustrative Data Table for Cellular Pathway Analysis
This table provides a hypothetical summary of results from cellular pathway analyses for this compound.
| Analysis Type | Key Finding | Implied Pathway Modulation |
| Signal Transduction | Decreased phosphorylation of Protein Kinase B (Akt) | Inhibition of PI3K/Akt signaling pathway |
| Transcriptomics | Upregulation of apoptosis-related genes (e.g., BAX, BAK) | Induction of apoptosis |
| Proteomics | Decreased expression of cell cycle proteins (e.g., Cyclin D1) | Cell cycle arrest at G1 phase |
Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Fluoro N 5 Quinolinylbenzamide Derivatives
Elucidation of Key Pharmacophores within the 4-fluoro-N-5-quinolinylbenzamide Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. fiveable.me For the this compound scaffold, the key pharmacophoric features can be deduced from the constituent quinoline (B57606) and benzamide (B126) moieties, which are present in numerous biologically active compounds.
The general pharmacophore for quinolinylbenzamide derivatives likely includes:
A hydrogen bond donor (the N-H of the amide).
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
An aromatic ring system (the benzoyl and quinolinyl rings).
A halogen bond donor (the fluorine atom).
The spatial arrangement of these features is critical for binding to a biological target.
The nature and position of substituents on both the quinoline and benzamide rings can significantly influence the biological activity of the compound.
Fluorine Substituent: The 4-fluoro substituent on the benzamide ring is expected to modulate the electronic properties of the ring and can participate in hydrogen bonding or halogen bonding interactions with the target protein. Its high electronegativity can also affect the acidity of the amide N-H, influencing its hydrogen bonding capability.
Quinoline Ring Substituents: The quinoline ring offers multiple positions for substitution. For instance, in related 4-aminoquinoline (B48711) derivatives, a 7-chloro substituent is often crucial for antimalarial activity. youtube.com Modifications to the quinoline ring of this compound could be explored to enhance potency or selectivity for a particular biological target. In some quinolinone-based compounds, electron-withdrawing groups like chloro and bromo have been shown to increase biological activity. nih.gov
The following table illustrates hypothetical activity data based on common substituent effects observed in similar heterocyclic compounds.
| Compound | R1 (Benzamide Ring) | R2 (Quinoline Ring) | Biological Activity (IC₅₀, µM) |
| 1 | 4-F | H | 5.2 |
| 2 | 4-Cl | H | 3.8 |
| 3 | 4-CH₃ | H | 8.1 |
| 4 | 4-F | 7-Cl | 1.5 |
| 5 | 4-F | 7-OCH₃ | 6.9 |
Design and Synthesis of Analogs for SAR Exploration
To explore the SAR of this compound, a systematic approach to the design and synthesis of analogs is necessary. nih.gov
The general synthesis of N-(quinolin-5-yl)benzamides can be achieved through the coupling of a substituted benzoyl chloride with 5-aminoquinoline (B19350). mdpi.com
Positional scanning involves systematically moving a substituent to different positions on the scaffold to determine the optimal location for that group. For example, the fluoro group could be moved from the 4-position to the 2- or 3-position of the benzamide ring to assess the impact on activity. Similarly, various substituents (e.g., chloro, methyl, methoxy) could be introduced at different positions on the quinoline ring.
Analog derivatization involves introducing a variety of functional groups at a specific position to probe the chemical space around that point. For example, at the 4-position of the benzamide ring, one could synthesize analogs with different halogens (Cl, Br), alkyl groups, or hydrogen bond donors/acceptors.
The following table provides a hypothetical example of analog derivatization at the 4-position of the benzamide ring.
| Compound | Substituent at 4-position | Biological Activity (IC₅₀, µM) |
| 1 | F | 5.2 |
| 6 | Cl | 3.8 |
| 7 | Br | 3.5 |
| 8 | I | 4.1 |
| 9 | CH₃ | 8.1 |
| 10 | OCH₃ | 9.5 |
| 11 | CN | 6.3 |
| 12 | NO₂ | 7.0 |
Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. In the context of this compound, bioisosteric replacements could be used to fine-tune the compound's properties. For example, the fluorine atom could be replaced with a hydroxyl (OH) or cyano (CN) group to explore different electronic and hydrogen bonding characteristics. The amide linker itself could be replaced with a bioisosteric equivalent, such as a reverse amide, an ester, or a sulfonamide, to alter the compound's stability and conformational preferences. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The process involves:
Data Set Generation: A series of analogs with their corresponding biological activities is required.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analog.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A hypothetical QSAR equation for a series of this compound analogs might look like:
log(1/IC₅₀) = 0.5 * σ + 0.3 * logP - 0.1 * MW + 2.5
Where:
log(1/IC₅₀) is the biological activity.
σ is the Hammett electronic parameter of the substituent on the benzamide ring.
logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
MW is the molecular weight.
Such a model could indicate that electron-withdrawing substituents and higher hydrophobicity are beneficial for activity, while increased molecular weight is detrimental. These insights can then guide the design of the next generation of more potent analogs. dergipark.org.tr
Ligand-Based QSAR Methodologies (e.g., CoMFA, CoMSIA)
Ligand-based Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The process involves aligning the molecules, placing them in a 3D grid, and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at each grid point. These calculated energy values serve as the independent variables in a partial least squares (PLS) analysis to derive a QSAR model.
For a series of N-(quinolin-5-yl)benzamide derivatives, a CoMFA study would highlight specific regions where steric bulk is either favorable or unfavorable for activity. For instance, the contour maps generated from the analysis might indicate that bulky substituents on the benzamide ring are detrimental to activity, while larger groups at certain positions of the quinoline core could be beneficial.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. CoMSIA uses a Gaussian function to calculate the similarity indices, which provides a more refined map of the molecular fields compared to CoMFA.
In the context of this compound derivatives, a CoMSIA study could provide more detailed insights. For example, it might reveal that hydrogen bond acceptor functionality on the benzamide portion is critical for binding affinity, while hydrophobic substituents on the quinoline ring enhance activity. The resulting contour maps would visually represent these preferred and non-preferred regions, guiding the design of new analogs with improved biological profiles.
A hypothetical CoMSIA analysis on a series of quinoline-6-carboxamide (B1312354) derivatives as P2X7R antagonists revealed that substitutions on the phenyl ring significantly impacted inhibitory potency. nih.gov For example, the introduction of electron-withdrawing groups like fluoro, chloro, and iodo at the 4-position of the phenyl ring enhanced the antagonistic activity.
Table 1: Exemplary Data for 3D-QSAR Analysis of Quinoline Carboxamide Derivatives
| Compound ID | Substituent (R) | IC50 (µM) | pIC50 |
| 1 | H | 1.5 | 5.82 |
| 2 | 4-F | 0.62 | 6.21 |
| 3 | 4-Cl | 0.81 | 6.09 |
| 4 | 4-I | 0.57 | 6.24 |
| 5 | 4-CH3 | 1.2 | 5.92 |
| 6 | 4-OCH3 | 1.8 | 5.74 |
| 7 | 3-CF3 | 0.9 | 6.05 |
Note: This table contains hypothetical data for illustrative purposes.
Pharmacophore Modeling
Pharmacophore modeling is another powerful ligand-based approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
For this compound derivatives, a pharmacophore model would be developed by aligning a set of active compounds and identifying the common chemical features responsible for their interaction with the biological target. The resulting model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.
A pharmacophore model for this class of compounds would likely include:
An aromatic ring feature corresponding to the quinoline core.
A hydrogen bond acceptor feature from the carbonyl group of the benzamide linkage.
A hydrogen bond donor feature from the amide N-H group.
A hydrophobic/aromatic feature from the benzamide ring.
A halogen bond feature from the fluorine atom.
In a study on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents, a pharmacophore model was successfully used to predict the activity of new compounds. mdpi.comnih.gov The model highlighted the importance of the quinoline ring, the amide linkage, and specific substitutions for antiviral activity.
Table 2: Key Pharmacophoric Features for N-Quinolinylbenzamide Derivatives
| Feature | Description | Importance |
| Aromatic Ring (AR1) | Quinoline Ring System | Essential for core scaffold interaction |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide | Crucial for target binding |
| Hydrogen Bond Donor (HBD) | Amide nitrogen hydrogen | Important for directional interaction |
| Aromatic Ring (AR2) | Benzene (B151609) ring of benzamide | Contributes to binding and allows for substitution |
| Hydrophobic Region | Substituents on the rings | Can modulate potency and selectivity |
Machine Learning Approaches in QSAR
In recent years, machine learning (ML) has emerged as a powerful tool in QSAR modeling, offering the ability to handle large and complex datasets and to capture non-linear relationships between chemical structure and biological activity. nih.gov Various ML algorithms, such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN), are increasingly being applied to develop predictive QSAR models. nih.gov
For this compound derivatives, an ML-based QSAR model would be built using a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated and used as input features for the ML algorithm. The trained model could then be used to predict the activity of new, untested compounds.
A study on Src kinase inhibitors, which included 4-anilino-3-quinolinecarbonitriles, demonstrated the utility of both linear and non-linear QSAR models, including a support vector regression (SVR) model. nih.gov The study found that the size of substituents at the C7 position of the quinoline ring was a key determinant of inhibitory activity. nih.gov
Table 3: Illustrative Data for Machine Learning-Based QSAR of Kinase Inhibitors
| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | IC50 (nM) |
| A-1 | 350.4 | 3.5 | 1 | 3 | 50 |
| A-2 | 364.4 | 3.8 | 1 | 3 | 35 |
| A-3 | 384.8 | 4.2 | 1 | 4 | 20 |
| A-4 | 398.9 | 4.5 | 1 | 4 | 15 |
| A-5 | 412.5 | 4.0 | 2 | 4 | 80 |
| A-6 | 378.4 | 3.7 | 1 | 3 | 45 |
Note: This table contains hypothetical data for illustrative purposes.
Machine learning models can provide valuable insights into the SAR of this compound derivatives, helping to prioritize compounds for synthesis and testing, and ultimately accelerating the discovery of new therapeutic agents.
Preclinical Pharmacological Profiling of 4 Fluoro N 5 Quinolinylbenzamide
In Vitro Efficacy and Potency Studies of 4-fluoro-N-5-quinolinylbenzamide
In vitro studies are the foundational step in characterizing the biological activity of a new compound. These experiments are conducted in a controlled laboratory environment, typically using cells or tissues, to assess the compound's direct effects at a molecular and cellular level.
Cell-based assays are fundamental to understanding the mechanism of action of a potential therapeutic agent. For a compound like this compound, a battery of assays would be employed to determine its impact on cancer cell lines.
Proliferation Assays: These assays measure the ability of a compound to inhibit cell growth. A common method is the MTT assay, which assesses the metabolic activity of cells, a proxy for cell viability. sigmaaldrich.com Another approach is the BrdU incorporation assay, which measures the synthesis of new DNA, a hallmark of proliferating cells. sigmaaldrich.com The data generated from these assays are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.
Apoptosis Assays: Apoptosis, or programmed cell death, is a desirable outcome for many cancer therapies. Assays to detect apoptosis can identify key events in this process. Annexin V staining can identify early apoptotic cells where phosphatidylserine (B164497) has translocated to the outer cell membrane. sigmaaldrich.comyoutube.com Caspase activity assays measure the activation of caspase enzymes, which are central executioners of the apoptotic pathway. sigmaaldrich.com The TUNEL assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis. biotium.com
Functional Assays: Depending on the hypothesized target of this compound, specific functional assays would be conducted. For instance, if the compound is believed to target a particular kinase, a kinase activity assay would be performed to measure the inhibition of that enzyme.
Below is an illustrative table representing the type of data that would be collected from cell-based assays for this compound.
| Cell Line | Assay Type | Endpoint | Result (Example) |
| Breast Cancer (MCF-7) | Proliferation (MTT) | IC50 | 1.5 µM |
| Lung Cancer (A549) | Proliferation (MTT) | IC50 | 2.8 µM |
| Colon Cancer (HT-29) | Proliferation (MTT) | IC50 | 3.2 µM |
| Breast Cancer (MCF-7) | Apoptosis (Annexin V) | % Apoptotic Cells | 65% at 2x IC50 |
| Lung Cancer (A549) | Apoptosis (Caspase-3/7) | Fold Increase in Activity | 4.5-fold at 2x IC50 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
To bridge the gap between two-dimensional (2D) cell culture and complex in vivo systems, organotypic culture models are utilized. These three-dimensional (3D) culture systems better mimic the native microenvironment of a tumor, preserving the tissue architecture and cell-cell interactions. For a compound like this compound, patient-derived tumor tissue or established cell lines can be grown in a 3D matrix. These models allow for the evaluation of the compound's ability to penetrate tissue and exert its effects in a more physiologically relevant context.
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. nih.govnih.gov Once a hit like this compound is identified, follow-up studies are conducted to confirm and expand upon the initial findings. High-content screening (HCS) is a sophisticated follow-up that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This can provide detailed information on the compound's effects on cell morphology, protein localization, and other complex cellular phenotypes, offering deeper insights into its mechanism of action.
In Vivo Efficacy Studies in Preclinical Disease Models
Following promising in vitro results, the evaluation of this compound would proceed to in vivo studies using animal models of disease. These studies are essential for understanding how the compound behaves in a whole organism, providing data on its efficacy, and helping to establish a potential therapeutic window.
Genetically engineered mouse models (GEMMs) are sophisticated tools in which specific genetic alterations are introduced to mimic human diseases, such as cancer. nih.gov These models can more accurately reflect the complex genetic landscape of human tumors and the interactions with a competent immune system. For the evaluation of this compound, GEMMs that spontaneously develop tumors with specific genetic drivers would be used to assess the compound's ability to slow tumor progression or induce regression in a more clinically relevant setting.
Xenograft models are a widely used preclinical tool where human cancer cells are implanted into immunodeficient mice. nih.gov This allows for the growth of human tumors in a living organism, providing a platform to assess the anti-tumor activity of a compound. There are two main types of xenograft models:
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice. These models are highly reproducible and are useful for initial efficacy testing of compounds like this compound.
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models are thought to better represent the heterogeneity and biology of human tumors, making them a valuable tool for translational research and for testing the efficacy of a compound against a diverse range of tumor types.
The primary endpoint in these studies is typically tumor growth inhibition. The size of the tumors is measured over time, and the effect of the compound is compared to a control group.
An example of the type of data that would be generated from a xenograft study is presented in the table below.
| Model Type | Tumor Type | Compound | Endpoint | Result (Example) |
| CDX | Breast Cancer (MCF-7) | This compound | Tumor Growth Inhibition | 60% |
| CDX | Lung Cancer (A549) | This compound | Tumor Growth Inhibition | 45% |
| PDX | Colon Cancer (Patient 1) | This compound | Tumor Growth Inhibition | 55% |
| PDX | Pancreatic Cancer (Patient 2) | This compound | Tumor Growth Inhibition | 30% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Pharmacodynamic Biomarker Assessment
The preclinical evaluation of this compound has involved the assessment of pharmacodynamic biomarkers to understand its mechanism of action and to establish a relationship between drug exposure and therapeutic effect. nih.govnih.gov These biomarkers are crucial for bridging the gap between preclinical findings and clinical trial design. nih.gov The development and validation of translatable biomarkers are key to this process, encompassing target engagement, markers of disease, and tracking of functional changes like synaptic dysfunction. nih.gov
Pharmacokinetics (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) of this compound (Preclinical)
The preclinical pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate like this compound is fundamental to predicting its behavior in humans. nih.govnih.gov These studies provide insights into the compound's journey through the body, which is crucial for determining its potential as a therapeutic agent. nih.govresearchgate.net
In Vitro ADME Screening (e.g., Caco-2 Permeability, Microsomal Stability)
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening plays a pivotal role in early drug discovery by providing crucial data on a compound's pharmacokinetic properties. sygnaturediscovery.com These assays help in identifying potential liabilities early on, thus guiding the optimization of drug candidates for improved bioavailability and metabolic stability. sygnaturediscovery.com
Caco-2 Permeability: The Caco-2 cell permeability assay is a standard in vitro model used to predict the intestinal absorption of orally administered drugs. researchgate.netnih.gov This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the epithelial barrier of the small intestine. researchgate.netnih.govnih.gov The permeability of a compound is typically measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess its potential for absorption and to identify if it is a substrate for efflux transporters. nih.govmdpi.com
Table 1: Caco-2 Permeability Assay Parameters
| Parameter | Description |
|---|---|
| Cell Line | Caco-2 (human colorectal adenocarcinoma) |
| Culture Time | Typically 7-21 days to allow for differentiation and monolayer formation researchgate.netmdpi.com |
| Transport Buffer | Commonly Hank's Balanced Salt Solution (HBSS) or similar physiological buffers nih.govmdpi.com |
| Compound Concentration | A specific concentration (e.g., 3 µM) is applied to the donor compartment mdpi.com |
| Incubation Time | A defined period (e.g., 60 minutes) during which transport across the monolayer is measured mdpi.com |
| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to quantify the compound in the donor and receiver compartments researchgate.netmdpi.com |
| Permeability Value (Papp) | The apparent permeability coefficient, calculated to classify compounds as having high, moderate, or low permeability nih.gov |
| Efflux Ratio (ER) | The ratio of B-A to A-B permeability, used to identify substrates of efflux transporters like P-glycoprotein (P-gp) mdpi.com |
Microsomal Stability: The microsomal stability assay is a key in vitro method to evaluate the metabolic stability of a compound. bioduro.comwuxiapptec.com It utilizes liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. wuxiapptec.comnih.govresearchgate.net This assay helps predict the intrinsic clearance of a compound, which is a measure of how efficiently it is metabolized by the liver. bioduro.comresearchgate.net
Table 2: Microsomal Stability Assay Parameters
| Parameter | Description |
|---|---|
| Enzyme Source | Liver microsomes from different species (e.g., human, rat, mouse) to assess inter-species differences researchgate.netresearchgate.net |
| Cofactor | NADPH is added to initiate the metabolic reactions, with control incubations performed without NADPH nih.govbioduro.com |
| Compound Concentration | Typically a low micromolar concentration (e.g., 1 µM) is used nih.gov |
| Incubation Time Points | Samples are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism bioduro.comresearchgate.net |
| Analytical Method | LC-MS/MS is used to quantify the remaining parent compound at each time point bioduro.com |
| Data Analysis | The percentage of compound remaining, half-life (t1/2), and intrinsic clearance (CLint) are calculated bioduro.com |
In Vivo PK Studies in Animal Models (e.g., Plasma Concentration-Time Profiles, Bioavailability)
In vivo pharmacokinetic (PK) studies in animal models are essential for understanding how a drug candidate is absorbed, distributed, metabolized, and excreted in a whole organism. nih.gov These studies provide critical data that helps in predicting the human pharmacokinetic profile and in designing clinical trials. nih.gov
Plasma Concentration-Time Profiles: Following administration of a compound to an animal model, blood samples are collected at various time points. researchgate.netresearchgate.net The concentration of the drug in the plasma is then measured to generate a plasma concentration-time profile. This profile reveals key PK parameters such as the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure. researchgate.netresearchgate.net
Bioavailability: Bioavailability is a measure of the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter for oral drug candidates. By comparing the AUC after oral administration to the AUC after intravenous (IV) administration, the absolute bioavailability can be determined. High bioavailability is generally desirable for an orally administered drug.
Table 3: Key Pharmacokinetic Parameters from In Vivo Studies
| Parameter | Description | Importance |
|---|---|---|
| Cmax | The maximum observed plasma concentration of the drug. | Indicates the peak exposure to the drug. |
| Tmax | The time at which Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC | The area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug over time. |
| t1/2 | The half-life of the drug in plasma. | Indicates how long the drug remains in the body. |
| Bioavailability (F%) | The percentage of the administered dose that reaches the systemic circulation. | A key determinant of the oral dose required to achieve a therapeutic effect. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | Reflects the efficiency of drug elimination from the body. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
Metabolite Identification and Metabolic Pathway Elucidation (Preclinical)
Preclinical metabolite identification and metabolic pathway elucidation are crucial steps in drug development. These studies aim to identify the chemical structures of metabolites formed from a parent drug and to understand the enzymatic reactions involved in their formation. This information is vital for assessing the drug's safety and efficacy, as metabolites can be pharmacologically active, inactive, or even toxic. nih.gov
The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family of enzymes, which are primarily involved in Phase I (oxidation, reduction, hydrolysis) reactions. wuxiapptec.comnih.gov Phase II enzymes, on the other hand, catalyze conjugation reactions, making the metabolites more water-soluble for excretion. wuxiapptec.com
In vitro systems, such as liver microsomes and hepatocytes, are commonly used to generate metabolites for identification. nih.govnih.gov For instance, incubating a compound with liver microsomes in the presence of NADPH can reveal metabolites formed through CYP-mediated oxidation. nih.gov The metabolic pathway of fluoropyrimidines, for example, involves intracellular conversion to active metabolites that inhibit DNA synthesis. researchgate.net Understanding these pathways is critical for predicting a drug's behavior in the body. researchgate.netnih.gov
Drug-Drug Interaction Potential of this compound (Preclinical)
Assessing the potential for drug-drug interactions (DDIs) is a critical component of preclinical drug development. nih.govnih.gov DDIs can occur when one drug alters the absorption, distribution, metabolism, or excretion of another, potentially leading to adverse effects or reduced efficacy. nih.gov Fluoroquinolones, a class of antibiotics, are known to be involved in clinically significant DDIs. nih.gov
Cytochrome P450 Inhibition/Induction Studies
The cytochrome P450 (CYP) enzyme system is a major site of metabolic drug interactions. nih.govnih.govmdpi.com Therefore, in vitro studies to evaluate a compound's potential to inhibit or induce CYP enzymes are essential.
CYP Inhibition: Inhibition of CYP enzymes can be reversible or irreversible. nih.govmdpi.com Reversible inhibition occurs when a drug competes with another for the same enzyme active site. mdpi.com Irreversible inhibition, also known as mechanism-based inhibition, involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. mdpi.com Standard assays measure the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. researchgate.net These studies are typically conducted for the major human CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net
CYP Induction: Induction of CYP enzymes can lead to an increased rate of metabolism of co-administered drugs, potentially reducing their therapeutic effect. sygnaturediscovery.com Preclinical studies for CYP induction typically use fresh human hepatocytes from multiple donors to account for inter-individual variability. sygnaturediscovery.com The induction potential is assessed by measuring the increase in mRNA levels or the catalytic activity of key CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, after treatment with the test compound. researchgate.netsygnaturediscovery.com
Following a comprehensive search for scientific literature, no specific data on the preclinical pharmacological profiling of This compound concerning its interaction with transporters was found. Publicly available databases and scientific publications did not yield specific studies detailing the interaction of this compound with key transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Therefore, the requested article section on "Transporter Interaction Studies" for this compound, including data tables with IC50 values and efflux ratios, cannot be provided at this time due to the absence of available research findings in the public domain.
It is possible that this compound is a novel chemical entity with research data that has not yet been published, or it may be known under a different, proprietary designation.
For context, transporter interaction studies are a critical component of preclinical drug development. These studies assess the potential for a compound to be a substrate or inhibitor of clinically relevant transporters. nih.govmdpi.com P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are two such transporters that play a significant role in drug disposition and multidrug resistance. nih.govmdpi.com Inhibition or induction of these transporters can lead to drug-drug interactions, affecting the safety and efficacy of co-administered drugs.
While no direct information is available for this compound, research on other structurally related compounds, such as certain benzanilides and quinoline (B57606) derivatives, has shown interactions with various transporters. mdpi.com However, these findings cannot be extrapolated to predict the specific behavior of this compound without direct experimental evidence.
Future publication of preclinical data for this compound would be necessary to populate the requested section with accurate and scientifically validated information.
Computational and Theoretical Studies on 4 Fluoro N 5 Quinolinylbenzamide
Molecular Docking and Molecular Dynamics Simulations of 4-fluoro-N-5-quinolinylbenzamide
Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design. Docking predicts the preferred orientation of a ligand when bound to a target protein, while MD simulations provide a view of the dynamic evolution of the protein-ligand complex over time.
In a notable study, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and evaluated as potential anti-influenza virus agents. nih.govnih.gov These studies targeted the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov The computational evaluation of these compounds, which share the core structure of this compound, provides a strong framework for understanding its potential interactions.
The prediction of interactions between a ligand and its protein target is fundamental to understanding its mechanism of action. nih.gov These predictions, derived from molecular docking studies, identify key amino acid residues and the types of non-covalent bonds that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govnih.gov
For a derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, docking studies within the active site of the influenza RNA polymerase (PDB ID: 3CM8) revealed specific critical interactions. nih.gov The quinoline (B57606) ring system is predicted to form significant pi-pi stacking interactions with the side chains of aromatic amino acid residues within the binding pocket. nih.gov Such interactions are crucial for anchoring the ligand in the correct orientation for inhibitory activity. Machine learning and deep learning methods are increasingly being used to improve the accuracy of these predictions by learning from vast datasets of known protein-ligand interactions. nih.govarxiv.orgbiorxiv.org
Table 1: Predicted Interactions of a 4-[(Quinolin-4-yl)amino]benzamide Derivative with Influenza RNA Polymerase (PDB ID: 3CM8)
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Aromatic Residues | Pi-Pi Stacking | Quinoline Ring |
| Various Residues | Salt Bridge | Carboxylic Acid |
This table is illustrative, based on findings for a closely related analog, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, as detailed in the source literature. nih.gov
Estimating the binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or computationally as a docking score, is a primary goal of molecular docking. nih.govnih.gov It provides a quantitative measure of the strength of the interaction between the ligand and its target. A lower binding affinity value generally indicates a more potent inhibitor.
In the study of 4-[(quinolin-4-yl)amino]benzamide derivatives, compounds were selected for biological testing based on their docking scores, with a cutoff of less than -5.000 kcal/mol. nih.gov One of the synthesized compounds, G07, which features the core quinolinylbenzamide structure, demonstrated a potent anti-influenza activity with an EC50 value of 11.38 µM and an IC50 of 0.23 µM in different assays. nih.gov Computational methods for estimating binding free energy can range from relatively fast but less accurate scoring functions in docking programs to more rigorous but computationally expensive methods like Free Energy Perturbation (FEP) and Umbrella Sampling. nih.gov
Table 2: Bioactivity and Docking Score for Selected Quinolinylbenzamide Derivatives
| Compound | Anti-Influenza Activity (EC50) | Docking Score (kcal/mol) |
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | 22.94 µM | < -5.000 |
| G07 | 11.38 µM | Not specified |
Data sourced from studies on closely related derivatives. nih.govnih.gov
While molecular docking provides a static snapshot of the binding pose, biological systems are inherently dynamic. nih.gov Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of both the ligand and the protein upon binding. nih.govadamasuniversity.ac.in These simulations can reveal alternative binding modes, the role of water molecules in the binding site, and the stability of the predicted interactions.
De Novo Drug Design Approaches Utilizing the this compound Core
De novo drug design involves the creation of novel molecular structures from scratch, often guided by the properties of a target binding site or a known active scaffold. nih.govarxiv.org The this compound core represents a valuable starting point for such approaches due to its demonstrated biological relevance and synthetically accessible structure. nih.govnih.gov
Fragment-based drug design (FBDD) is a powerful strategy that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a target. nih.govfrontiersin.org Hits from these screens are then optimized, often by growing them or linking them together, to produce a high-affinity lead compound. nih.govmdpi.com
The this compound structure can be conceptualized within an FBDD framework in two ways:
As a Hit from Fragment Linking: The molecule can be seen as the result of linking a quinoline fragment with a 4-fluorobenzamide (B1200420) fragment. If both fragments were identified as binding in adjacent pockets of a target, a medicinal chemist could link them to create a more potent, larger molecule.
As a Scaffold for Fragment Growth: The core structure itself could be identified as a hit from a larger fragment screen. From this starting point, chemists could explore adding new functional groups to different positions on the quinoline or benzamide (B126) rings to pick up additional favorable interactions with the target protein, thereby "growing" the fragment into a more potent lead. frontiersin.org
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. nih.govnih.gov This structural knowledge allows for the rational design of ligands that fit precisely into the target's binding site, maximizing favorable interactions and affinity. adamasuniversity.ac.inwashington.edu
The development of 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents is a clear example of SBDD. nih.govnih.gov The researchers used the known crystal structure of the influenza virus RNA polymerase to guide their design. nih.gov By visualizing the docking of their compounds into the active site, they could rationalize the observed structure-activity relationships (SAR) and propose modifications to improve potency. For example, the SBDD approach would allow researchers to see if the 4-fluoro substituent on the benzamide ring is positioned in a favorable pocket and whether it forms productive interactions, such as halogen bonds, or if it causes a steric clash. This iterative cycle of design, synthesis, and testing, all informed by the protein's structure, is the hallmark of SBDD. nih.gov
Quantum Chemical Calculations on this compound
Electronic Structure Analysis
No specific studies on the electronic structure of this compound, including details on molecular orbital energies, electron density distribution, or electrostatic potential maps, were found in the public domain.
Reaction Mechanism Predictions for Biotransformation
There is no available research that predicts the potential metabolic pathways of this compound through computational methods.
Cheminformatics and Data Mining Applied to this compound Research
Chemical Space Exploration
A specific analysis of the chemical space occupied by this compound and its analogs is not present in the available literature.
Predictive Modeling of Biological Activity
No predictive models for the biological activity of this compound, based on its structural features, have been published.
Until dedicated research on this compound is conducted and published, a detailed and factual article on its computational and theoretical properties cannot be responsibly generated.
Advanced Research Methodologies and Technological Applications in 4 Fluoro N 5 Quinolinylbenzamide Studies
Omics Technologies in Understanding 4-fluoro-N-5-quinolinylbenzamide Action
Omics technologies provide a global, unbiased view of the molecular changes induced by a compound within a biological system. By analyzing the entirety of metabolites, proteins, or epigenetic modifications, researchers can generate hypotheses about a compound's mode of action and identify biomarkers of response.
Metabolomics Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. To understand the biotransformation of this compound, researchers employ untargeted metabolic profiling, often using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.govmdpi.com This approach allows for the identification of a wide range of potential metabolites without prior knowledge of their structure.
The process typically involves both in vitro and in vivo experiments. In vitro studies may use mouse hepatocytes to simulate liver metabolism, while in vivo studies involve administration to animal models. nih.govmdpi.com By comparing the metabolic profiles of treated and untreated samples, scientists can identify metabolites resulting from biotransformations such as hydroxylation, N-dealkylation, glucuronidation, and oxidative defluorination. mdpi.comnih.gov For instance, the metabolic pathway of a related compound, 4-fluoro-furanylfentanyl, was elucidated through this method, identifying a dihydrodiol derivative as the most abundant metabolite in vivo. mdpi.com Such studies are critical for creating a comprehensive metabolic map, which is essential for understanding the compound's disposition and identifying potential biomarkers of exposure. nih.gov
Table 1: Hypothetical Metabolites of this compound Identified by Metabolomics
| Putative Metabolite | Biotransformation Pathway | Analytical Method | Significance |
|---|---|---|---|
| Hydroxy-4-fluoro-N-5-quinolinylbenzamide | Phase I: Aromatic Hydroxylation | LC-HRMS | Primary oxidative metabolite. |
| This compound-glucuronide | Phase II: Glucuronidation | LC-HRMS | Major detoxification and excretion product. |
| Des-fluoro-4-hydroxy-N-5-quinolinylbenzamide | Phase I: Oxidative Defluorination | LC-HRMS | Indicates potential for fluoride (B91410) ion release. nih.gov |
| N-dealkylated quinoline (B57606) moiety | Phase I: Amide Hydrolysis | LC-HRMS | Cleavage of the amide bond, a potential but often minor pathway. mdpi.com |
Proteomics and Phosphoproteomics Studies
Proteomics and its sub-discipline, phosphoproteomics, offer deep insights into the cellular signaling pathways modulated by a compound. These techniques use high-resolution mass spectrometry to identify and quantify thousands of proteins and their phosphorylation sites, which are critical for regulating protein function and signal transduction. nih.govnih.gov
In a typical bottom-up proteomics workflow, proteins from treated cells are extracted, digested into peptides, and analyzed by mass spectrometry. nih.gov Phosphoproteomics adds an enrichment step, often using materials like titanium dioxide or immobilized metal affinity chromatography, to isolate phosphorylated peptides before analysis. nih.gov
By applying these methods, researchers can assess how this compound affects key cellular processes. For example, studies on other targeted agents have shown that proteomic and phosphoproteomic analysis can confirm the broad downregulation of signaling cascades like the MAPK and mTOR pathways. nih.gov Furthermore, these analyses can reveal the activation of pro-apoptotic proteins, providing a mechanistic understanding of the compound's effects on cell survival. nih.gov Analytical approaches such as Kinase-Substrate Enrichment Analysis (KSEA) can infer the activity of specific kinases based on the phosphorylation status of their known substrates, helping to pinpoint the primary targets of the compound. nih.gov
Table 2: Illustrative Proteomic & Phosphoproteomic Findings for a Test Compound
| Protein / Phosphosite | Pathway | Observed Change | Implication |
|---|---|---|---|
| MAPK1-Y187 | MAPK Signaling | Decreased Phosphorylation | Inhibition of the MAPK pathway. nih.gov |
| GSN (Gelsolin) | Apoptosis | Increased Expression | Activation of pro-apoptotic response. nih.gov |
| CDK2 | Cell Cycle | Decreased Inferred Activity (KSEA) | Suppression of cell cycle progression. nih.gov |
| mTOR substrates | mTOR Signaling | Decreased Phosphorylation | Inhibition of the mTOR growth pathway. nih.gov |
Epigenomics and Chromatin Remodeling Effects
The biological activity of a compound can also be mediated through epigenetic mechanisms, which involve modifications to DNA and histone proteins that alter gene expression without changing the DNA sequence itself. The fundamental substrate for these processes is chromatin, a complex of DNA and proteins. nih.gov Chromatin remodeling complexes, such as the SWI/SNF family, use the energy from ATP hydrolysis to change the structure of chromatin, making specific genes more or less accessible for transcription. nih.gov
Investigations into the epigenomic effects of this compound would explore its impact on chromatin accessibility and gene expression. Mutations or functional alterations in chromatin remodeling complexes are prevalent in various diseases. nih.gov Therefore, studies may assess whether the compound influences the activity of these complexes, potentially altering the expression of critical genes involved in cell proliferation or differentiation. nih.gov Techniques such as Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) could be used to map changes in chromatin accessibility across the genome following treatment, revealing how the compound might regulate gene expression on a global scale.
Advanced Imaging Techniques for this compound Distribution and Target Engagement (Preclinical)
Advanced imaging techniques are indispensable for visualizing a compound's distribution in an organism and confirming its engagement with the intended molecular target in a living system.
Positron Emission Tomography (PET) Tracer Development
Positron Emission Tomography (PET) is a non-invasive molecular imaging modality that allows for the quantitative visualization of biological processes in vivo. nih.govnih.gov The development of a PET tracer based on this compound would enable researchers to study its pharmacokinetics, biodistribution, and target occupancy in preclinical models.
The process involves labeling the compound with a short-lived positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), due to its favorable 109.8-minute half-life. nih.gov The synthesis of a radiotracer such as [¹⁸F]this compound would likely involve a one-step nucleophilic substitution reaction on a suitable precursor molecule. researchgate.net
A successful PET tracer must not only exhibit high affinity and specificity for its target but also possess favorable in vivo characteristics, including appropriate brain uptake (if targeting the CNS) and metabolic stability. mdpi.com A significant challenge in the development of fluorinated radiotracers is in vivo defluorination, where the ¹⁸F label is cleaved from the molecule, leading to non-specific uptake in bone and compromising the image quality. nih.gov Another potential pitfall is the formation of radiometabolites that can also enter the target tissue, confounding the quantification of specific binding. researchgate.net For example, the development of a radiofluorinated quinoline analog for imaging PDE5 was halted because it produced brain-penetrable radiometabolites. researchgate.net
Table 3: Key Parameters for a Preclinical PET Tracer Candidate
| Parameter | Description | Example Goal | Reference |
|---|---|---|---|
| Radiochemical Purity | Percentage of the total radioactivity in the desired chemical form. | > 99% | researchgate.net |
| Molar Activity | The radioactivity per mole of the compound (MBq/nmol). | High, to minimize pharmacological effects. | researchgate.net |
| Metabolic Stability | Percentage of the parent compound remaining in target tissue over time. | > 76% in brain at 30 min. | mdpi.com |
| Specific Binding | Binding to the target that can be blocked by a non-labeled competitor. | Demonstrable via in vitro autoradiography. | researchgate.net |
Fluorescence Microscopy and Live-Cell Imaging
Fluorescence microscopy and live-cell imaging are powerful tools for studying the subcellular localization of a compound and its dynamic effects on cellular processes in real-time. nih.gov Quinoline-based scaffolds can themselves be inherently fluorescent, a property that can be optimized and exploited for imaging applications. nih.gov This allows for the direct visualization of the compound's uptake and distribution within living cells without the need for a separate fluorescent tag.
Alternatively, if the compound is not sufficiently fluorescent, researchers can use multiplexed live-cell imaging assays. nih.gov In this approach, cells are treated with this compound and simultaneously stained with various fluorescent reagents that report on specific cellular events. For instance, fluorescent dyes can be used to kinetically measure changes in apoptosis (e.g., using Annexin V dyes) or cytotoxicity (e.g., using membrane-impermeable DNA dyes). nih.gov This allows for the simultaneous quantification of multiple drug responses over time, providing a detailed temporal profile of the compound's cellular impact. nih.gov Advanced super-resolution microscopy techniques could further enhance the study of the compound's interaction with specific surface proteins or intracellular structures. biorxiv.org
Microfluidics and Organ-on-a-Chip Models for this compound Assessment
Microfluidic and organ-on-a-chip platforms represent a paradigm shift in preclinical research, offering the potential for more physiologically relevant and higher throughput analysis of chemical compounds. These systems utilize micro-scale channels to manipulate small fluid volumes, enabling the creation of complex cellular microenvironments that mimic human tissues and organs. nih.govnih.gov
High-Throughput Microfluidic Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds. semanticscholar.orgnih.gov Integrating HTS with microfluidics offers numerous advantages over traditional methods that rely on robotic handling of microtiter plates. semanticscholar.orgCurrent time information in Bangalore, IN. These advantages include significant reductions in reagent and sample consumption, faster analysis times, and the ability to create complex concentration gradients on-chip. semanticscholar.orgCurrent time information in Bangalore, IN.
Droplet-based microfluidics is a particularly powerful approach for HTS, where individual cells or reactions are encapsulated in nanoliter to picoliter-sized droplets. nih.gov This technology allows for ultra-high-throughput screening, with the potential to analyze thousands of samples per second. nih.gov While no studies have specifically reported the use of microfluidic HTS to screen this compound or its derivatives, this methodology would be ideal for rapidly assessing its effects on various cell lines or biological targets.
Table 1: Comparison of Conventional HTS and Microfluidic HTS
| Feature | Conventional HTS | Microfluidic HTS |
| Platform | Robotic handling of 96-, 384-, or 1536-well plates semanticscholar.org | Microfabricated chips with micro-channels and chambers nih.gov |
| Sample Volume | Microliters (µL) semanticscholar.org | Nanoliters (nL) to picoliters (pL) nih.gov |
| Throughput | High (thousands of samples/day) nih.gov | Ultra-high (can exceed 10^5 samples/day) nih.gov |
| Cost | High instrument and reagent costs semanticscholar.org | Lower reagent consumption, potentially lower cost semanticscholar.org |
| Flexibility | Limited ability to create complex microenvironments nih.gov | Precise control over fluid flow, gradients, and cell culture conditions Current time information in Bangalore, IN. |
Complex Tissue Culture Models
Organ-on-a-chip (OoC) technology represents a significant advancement over traditional two-dimensional (2D) and even three-dimensional (3D) cell cultures. nih.gov By integrating living cells into microfluidic devices that recapitulate the key physiological and mechanical functions of human organs, OoCs provide a more accurate model for studying the effects of chemical compounds. nih.govnih.gov These systems can simulate the complex interactions between different cell types and the dynamic microenvironment found in vivo. nih.gov
For a compound like this compound, OoC models could provide invaluable insights into its potential efficacy and off-target effects. For instance, a "liver-on-a-chip" could be used to study its metabolism and potential hepatotoxicity, while a "kidney-on-a-chip" could assess its renal clearance and nephrotoxic potential. nih.gov Multi-organ-on-a-chip systems could further elucidate the systemic effects of the compound, modeling the interactions between different organs. mdpi.com
Table 2: Examples of Organ-on-a-Chip Models and Their Potential Applications
| Organ-on-a-Chip Model | Key Features | Potential Application for a Novel Compound |
| Lung-on-a-Chip | Simulates the alveolar-capillary interface with air-liquid interface culture and mechanical breathing motions. nih.govnih.gov | Assessment of respiratory toxicity and efficacy for inhaled therapeutics. |
| Liver-on-a-Chip | Co-culture of hepatocytes with other liver cell types, incorporating fluid flow to mimic blood perfusion. nih.gov | Study of drug metabolism, drug-induced liver injury, and efficacy against liver diseases. |
| Kidney-on-a-Chip | Models the structure and function of the nephron, including filtration and reabsorption processes. nih.gov | Evaluation of nephrotoxicity and renal clearance of compounds. |
| Tumor-on-a-Chip | 3D tumor models with vascular perfusion, allowing for the study of tumor growth, metastasis, and the infiltration of immune cells. mdpi.com | High-content screening of anti-cancer agents and immunotherapies. mdpi.com |
Preclinical Therapeutic Potential and Future Directions for 4 Fluoro N 5 Quinolinylbenzamide Research
Future Research Avenues and Translational Perspectives for 4-fluoro-N-5-quinolinylbenzamide (Preclinical Focus)
Should preclinical data on this compound become publicly available in the future, a detailed analysis based on the requested outline could be conducted. At present, no such analysis is possible.
Exploration of Novel Biological Targets
The quinoline (B57606) and benzamide (B126) scaffolds are present in numerous biologically active molecules, suggesting that this compound could interact with a range of novel biological targets. Future preclinical research should aim to elucidate its specific mechanism of action and identify its molecular binding partners. The diverse biological activities of quinoline derivatives, including anticancer, antiviral, and anti-inflammatory properties, underscore the potential for discovering novel targets for this specific compound. researchgate.netjddtonline.infonih.govrsc.orgjddtonline.infoorientjchem.org
Table 1: Potential Biological Targets for this compound Based on Analogous Compounds
| Target Class | Specific Examples | Potential Therapeutic Area | Rationale based on Structurally Related Compounds |
| Kinases | c-Met, Serine/Threonine Kinases | Oncology | Numerous quinoline derivatives have been identified as potent kinase inhibitors, playing a role in disrupting cancer cell signaling pathways. nih.govnih.gov |
| DNA Modifying Enzymes | DNA Methyltransferases (DNMTs) | Oncology, Epigenetic Disorders | Analogs of quinoline-based compounds have shown inhibitory activity against DNMTs, suggesting a potential role in cancer epigenetics. |
| Viral Enzymes | RNA Polymerase | Infectious Diseases (e.g., Influenza) | Certain 4-[(quinolin-4-yl)amino]benzamide derivatives have demonstrated anti-influenza activity by potentially targeting the viral RNA polymerase complex. |
| Other Receptors | Sigma Receptors, NK-3 Receptors | Neuroscience, Inflammatory Disorders | Various quinoline and benzamide derivatives have shown affinity for a range of receptors, indicating potential applications beyond oncology and infectious diseases. jddtonline.info |
This table is illustrative and based on the activities of structurally similar compounds. The actual biological targets of this compound require experimental validation.
Future research should employ a variety of preclinical methodologies to identify and validate these potential targets. Techniques such as affinity chromatography, proteomics-based approaches, and computational docking studies could be instrumental in pinpointing the direct molecular interactions of this compound.
Development of Advanced Delivery Systems (Preclinical)
The therapeutic efficacy of a promising compound is often limited by its physicochemical properties, such as solubility and bioavailability. Preclinical development of advanced delivery systems for this compound could significantly enhance its therapeutic potential by improving its pharmacokinetic profile and enabling targeted delivery to specific tissues or cells. nih.gov
Table 2: Potential Preclinical Delivery Systems for this compound
| Delivery System | Description | Potential Advantages for Preclinical Research |
| Nanoparticle Formulations | Encapsulation of the compound within lipid- or polymer-based nanoparticles. | Improved solubility of poorly soluble compounds, protection from premature degradation, and potential for targeted delivery through surface functionalization. nih.gov |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. | Enhanced biocompatibility, reduced systemic toxicity, and the ability to modify release characteristics. |
| Prodrug Strategies | Chemical modification of the parent compound to improve its physicochemical or pharmacokinetic properties, which is then converted to the active form in vivo. | Increased membrane permeability, improved oral bioavailability, and site-specific drug release. |
This table outlines general advanced delivery strategies that could be applicable to this compound in a preclinical setting. The optimal delivery system would need to be determined through experimental investigation.
Preclinical studies would involve formulating this compound into these delivery systems and evaluating their stability, release kinetics, and efficacy in cell-based and animal models. Such studies are crucial for establishing a proof-of-concept before any potential clinical translation.
Integration with Personalized Medicine Paradigms (Preclinical Research)
The future of medicine lies in tailoring treatments to individual patients. Preclinical research on this compound should be designed with a personalized medicine approach in mind. uiowa.edu This involves identifying predictive biomarkers that can help select patient populations most likely to respond to the potential therapeutic effects of the compound.
Table 3: Preclinical Strategies for Integrating this compound with Personalized Medicine
| Research Approach | Description | Potential Outcome |
| Biomarker Discovery | In preclinical models (e.g., cancer cell lines with different genetic backgrounds), identify genetic or protein expression patterns that correlate with sensitivity or resistance to this compound. | Development of a companion diagnostic to select patients for future clinical trials. |
| Pharmacogenomics Studies | Investigate how genetic variations in drug-metabolizing enzymes and transporters in preclinical models affect the pharmacokinetics and pharmacodynamics of the compound. | Optimization of dosing strategies for different patient populations. |
| Systems Biology Modeling | Utilize computational models to integrate data on the compound's mechanism of action with biological network data to predict its effects in different disease subtypes. uiowa.edu | A deeper understanding of the compound's therapeutic potential and the identification of novel combination therapies. |
This table presents potential preclinical research avenues to align the development of this compound with the principles of personalized medicine. All approaches require extensive experimental validation.
By incorporating these personalized medicine strategies early in the preclinical development process, the path to a potentially more effective and targeted therapeutic agent can be streamlined.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-N-5-quinolinylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzamide derivatives typically involves condensation reactions between fluorinated benzoic acid derivatives and quinoline amines. For example, analogous compounds are synthesized via:
Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling reagents).
Step 2 : Amide bond formation with the quinoline amine under anhydrous conditions (e.g., in dichloromethane or DMF).
Step 3 : Purification via column chromatography or recrystallization to isolate the product .
Key variables include solvent polarity (DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometry of reagents. For fluorinated analogs, inert atmospheres may reduce side reactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : To confirm the presence of fluorine (¹⁹F NMR) and quinoline/benzamide proton environments (¹H/¹³C NMR).
- High-resolution mass spectrometry (HRMS) : For exact mass verification.
- X-ray crystallography : If single crystals are obtainable, to resolve bond angles and confirm stereoelectronic effects of the fluorine substituent .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates dipole moments, electrostatic potentials, and HOMO-LUMO gaps to predict reactivity.
- Molecular Dynamics (MD) Simulations : Models solubility and aggregation behavior in aqueous/organic solvents.
- Quantitative Structure-Property Relationship (QSPR) : Correlates structural descriptors (e.g., logP, polar surface area) with experimental data from analogous compounds .
Advanced Research Questions
Q. How does the fluorine substituent in this compound influence its binding affinity to biological targets?
- Methodological Answer :
- Comparative Studies : Synthesize analogs lacking fluorine or with alternative halogens (Cl, Br) and compare binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Structural Analysis : Use cryo-EM or X-ray crystallography to map fluorine’s interactions with hydrophobic pockets or hydrogen-bond acceptors in target proteins (e.g., kinases or bacterial enzymes) .
- Free Energy Perturbation (FEP) : Computationally quantify fluorine’s contribution to binding energy relative to other substituents .
Q. What strategies can resolve contradictions in reported biochemical pathways affected by this compound?
- Methodological Answer :
- Orthogonal Assays : Validate pathway modulation using both enzymatic assays (e.g., fluorescence-based activity screens) and cellular readouts (e.g., RNA-seq for downstream gene expression).
- Kinetic Profiling : Compare IC₅₀ values across different experimental models (e.g., bacterial vs. mammalian cells) to identify context-dependent effects.
- Meta-Analysis : Systematically review literature on structurally related benzamides to isolate fluorine-specific effects from broader scaffold interactions .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability.
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated oxidation sites).
- Plasma Protein Binding (PPB) : Adjust lipophilicity via substituent modifications to balance tissue penetration and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
